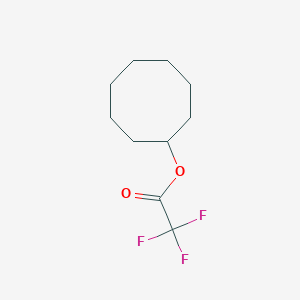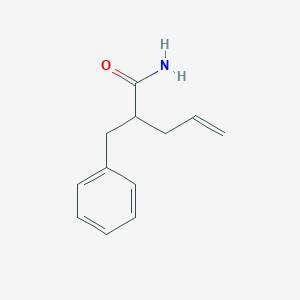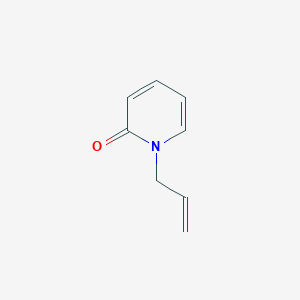
1-アリル-2(1H)-ピリジノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Allyl-2(1H)-pyridinone is an organic compound that belongs to the class of pyridinones It is characterized by the presence of an allyl group attached to the nitrogen atom of the pyridinone ring
科学的研究の応用
1-Allyl-2(1H)-pyridinone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and polymers.
作用機序
Target of Action
Similar compounds such as 1-allyl-2-aminobenzimidazole derivatives have been studied and found to show diverse biological activity . These compounds can undergo cyclization into tricyclic benzimidazoles, among which many pharmacologically active substances have been found .
Mode of Action
cinerea . This suggests that 1-Allyl-2(1H)-pyridinone might interact with its targets in a similar manner, leading to significant changes in the target organism or cell.
Biochemical Pathways
cinerea conidia germination . This suggests that 1-Allyl-2(1H)-pyridinone might affect similar biochemical pathways.
Result of Action
cinerea .
Action Environment
It’s worth noting that similar compounds, such as 1-allyl-2-propargyloxy-3-aminomethylbenzenes, have been studied as inhibitors of acid corrosion of st3 steel and as antimicrobial additives to cutting fluids . This suggests that the action of 1-Allyl-2(1H)-pyridinone might also be influenced by environmental factors.
準備方法
Synthetic Routes and Reaction Conditions: 1-Allyl-2(1H)-pyridinone can be synthesized through several methods. One common approach involves the reaction of 2-pyridinone with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 1-allyl-2(1H)-pyridinone may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: 1-Allyl-2(1H)-pyridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinone ring to a pyridine ring.
Substitution: The allyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxide derivatives.
Reduction: Pyridine derivatives.
Substitution: Halogenated pyridinone derivatives.
類似化合物との比較
1-Allyl-2-pyrrolidinone: Similar in structure but contains a pyrrolidinone ring instead of a pyridinone ring.
1-Allyl-2-thiourea: Contains a thiourea group instead of a pyridinone ring.
1-Allyl-2-aminobenzimidazole: Features an aminobenzimidazole ring.
Uniqueness: 1-Allyl-2(1H)-pyridinone is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
特性
IUPAC Name |
1-prop-2-enylpyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-2-6-9-7-4-3-5-8(9)10/h2-5,7H,1,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLAXTADFRGVIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=CC=CC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50176426 |
Source


|
| Record name | 1-Allyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21997-30-8 |
Source


|
| Record name | 1-Allyl-2(1H)-pyridinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021997308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Allyl-2(1H)-pyridinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50176426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
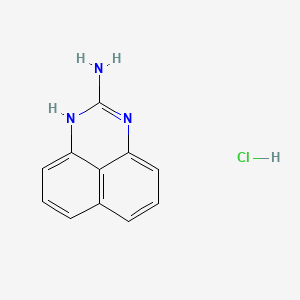
![2-amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1266769.png)


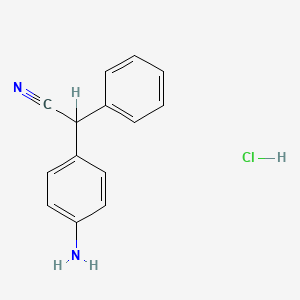
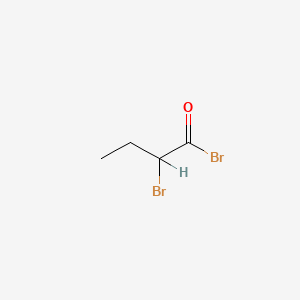
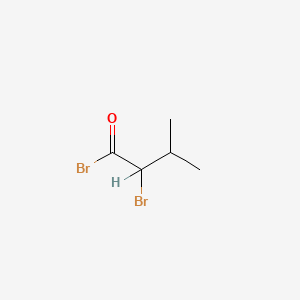
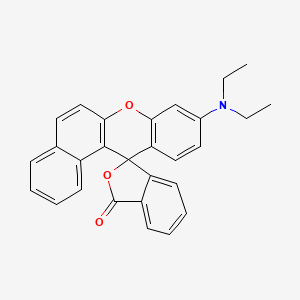
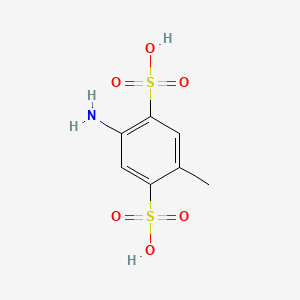
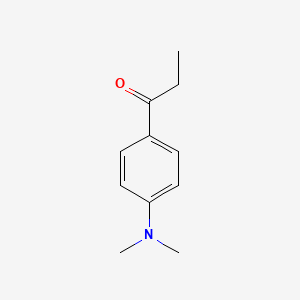

![Ethyl 2-{[(2-ethoxy-2-oxoethyl)carbamoyl]amino}acetate](/img/structure/B1266785.png)
